(2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide
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Overview
Description
(2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is a complex organic compound characterized by its unique hexahydro-2H-furo[3,2-b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the hexahydro-2H-furo[3,2-b]pyrrole core, followed by the introduction of the cyclopropylmethyl group and the carboxamide functionality. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological mechanisms and developing new biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2S,3aR,6aR)-N-(cyclopropylmethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide shares structural similarities with other hexahydro-2H-furo[3,2-b]pyrrole derivatives.
- Compounds such as (3AR,6AR)-hexahydro-2H-furo[3,2-b]pyrrole oxalate and (2S,3AR,6AR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxylic acid are examples of related molecules .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3aR,6aR)-N-(cyclopropylmethyl)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-11(13-6-7-1-2-7)10-5-8-9(15-10)3-4-12-8/h7-10,12H,1-6H2,(H,13,14)/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPRZPQMHMWEGV-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CC3C(O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1O[C@@H](C2)C(=O)NCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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